

# An In-depth Technical Guide to (Chloromethyl)cyclopropane

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## Compound of Interest

Compound Name: *[(Chloromethoxy)methyl]cyclopropane*

Cat. No.: *B1282921*

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Topic: (Chloromethyl)cyclopropane (IUPAC Name) Audience: Researchers, scientists, and drug development professionals.

## Introduction

(Chloromethyl)cyclopropane, also known by its IUPAC name, is a versatile synthetic intermediate of significant interest in organic chemistry and medicinal chemistry. Its unique structural motif, combining the high ring strain of a cyclopropane ring with a reactive chloromethyl group, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on applications relevant to research and drug development.

## Chemical and Physical Properties

(Chloromethyl)cyclopropane is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the tables below. This data is essential for its safe handling, storage, and application in synthetic protocols.

## Identification

Identifier	Value
IUPAC Name	(Chloromethyl)cyclopropane
Synonyms	Cyclopropylmethyl chloride, 1-Chloro-2-cyclopropylethane
CAS Number	5911-08-0
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Cl
Molecular Weight	90.55 g/mol
SMILES	C1CC1CCl

## Physical Properties

Property	Value	Reference(s)
Boiling Point	87-89 °C	
Melting Point	-91 °C	
Density	0.980 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.435	[1]
Solubility	Not miscible in water	[2]

## Spectral Data

Spectrum Type	Key Peaks/Shifts (Solvent: CDCl <sub>3</sub> )
<sup>1</sup> H NMR	δ (ppm): 3.44 (d, 2H), 1.23 (m, 1H), 0.67 (m, 2H), 0.35 (m, 2H)
<sup>13</sup> C NMR	δ (ppm): 49.3, 11.8, 4.2
IR (Neat)	ν (cm <sup>-1</sup> ): 3080, 3005, 2950, 1450, 1260, 740
Mass Spec (EI)	m/z: 90 (M <sup>+</sup> ), 55 (base peak), 41, 39

## Synthesis of (Chloromethyl)cyclopropane

(Chloromethyl)cyclopropane is most commonly synthesized from cyclopropanemethanol. The following protocol is adapted from established procedures involving the reaction with aqueous hydrochloric acid.

## Experimental Protocol: Synthesis from Cyclopropanemethanol

Reaction: Cyclopropanemethanol + HCl → (Chloromethyl)cyclopropane + H<sub>2</sub>O

Materials:

- Cyclopropanemethanol (CPMO)
- 36% Aqueous Hydrochloric Acid (HCl)
- Water (for washing)
- Anhydrous Magnesium Sulfate (for drying)

Procedure:

- A reaction vessel equipped with a stirrer and a cooling system is charged with 1.4 liters of 36% hydrochloric acid.
- The acid is cooled to a temperature of -5°C.
- While maintaining the temperature below 0°C, 288 g (3.88 mol) of cyclopropanemethanol is added slowly to the stirred acid.
- The reaction mixture is stirred vigorously for 3.5 hours at approximately -5°C.
- After the reaction period, the mixture is allowed to stand for 16 hours at a temperature between -5°C and 0°C, during which two distinct phases will separate.
- The upper organic phase, containing the crude product, is separated from the lower aqueous phase by decantation.
- The crude organic phase is washed with water to remove any remaining acid.

- The washed organic phase is dried over anhydrous magnesium sulfate.
- The final product, (chloromethyl)cyclopropane, is purified by fractional distillation. The product is collected at its boiling point of 87-89°C. The process yields a mixture of (chloromethyl)cyclopropane, cyclobutyl chloride, and 4-chloro-1-butene, which can be separated by fractional distillation.

## Reactivity and Applications in Drug Development

The reactivity of (chloromethyl)cyclopropane is dominated by the lability of the carbon-chlorine bond and the unique properties of the adjacent cyclopropyl group. It is a key intermediate in the synthesis of various pharmaceutical compounds.

### Key Reactions

(Chloromethyl)cyclopropane is utilized in a variety of synthetic transformations, including:

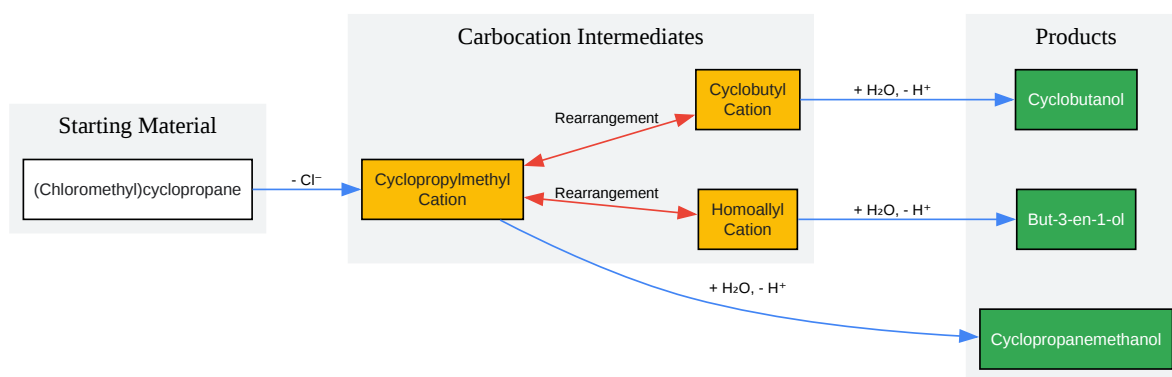
- **Nucleophilic Substitution:** The chloride is readily displaced by a wide range of nucleophiles to introduce the cyclopropylmethyl moiety into a target molecule.
- **Organometallic Reagent Formation:** It can be converted into organolithium or Grignard reagents, which are powerful tools for carbon-carbon bond formation. For example, it has been used in the synthesis of (lithiomethyl)cyclopropane.
- **Rearrangement Reactions:** Under solvolytic conditions, the initial cyclopropylmethyl carbocation can undergo rearrangement to form cyclobutyl and homoallyl cations, leading to a mixture of products. This reactivity is of both synthetic and mechanistic interest.

### Role in Drug Discovery

The cyclopropylmethyl group is a common structural motif in a number of biologically active compounds. The inclusion of this group can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. (Chloromethyl)cyclopropane serves as a key starting material for introducing this valuable fragment. It has been used as a reagent in the synthesis of compounds with potential antipsychotic and analgesic effects.

## Visualized Reaction Pathway: Hydrolysis and Rearrangement

The hydrolysis of (chloromethyl)cyclopropane is a classic example of a reaction proceeding through a carbocation intermediate that can undergo rearrangement. The high degree of s-character in the C-C bonds of the cyclopropane ring allows it to stabilize an adjacent positive charge, leading to the formation of the cyclopropylmethyl cation. This cation is in equilibrium with the cyclobutyl and homoallyl cations, resulting in a mixture of alcohol products.

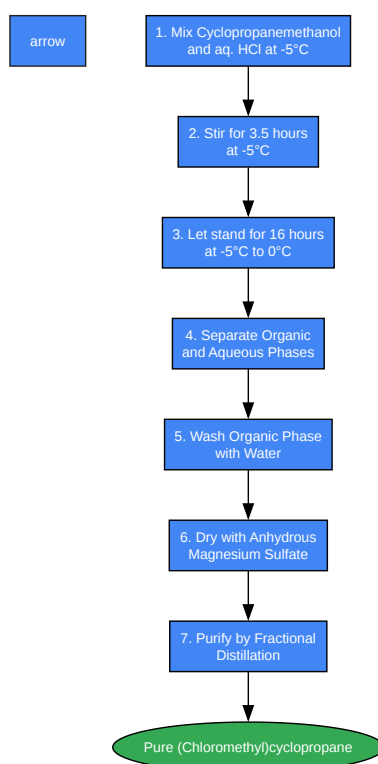


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Caption: Hydrolysis of (chloromethyl)cyclopropane via carbocation intermediates.

## Experimental Workflow: Synthesis and Purification

The overall process for synthesizing and purifying (chloromethyl)cyclopropane can be summarized in the following workflow diagram.



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Caption: Workflow for the synthesis and purification of (chloromethyl)cyclopropane.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
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